molecular formula C26H30ClNO2 B586147 Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt CAS No. 5635-70-1

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt

Cat. No.: B586147
CAS No.: 5635-70-1
M. Wt: 423.981
InChI Key: UKHRUBHFPWFPKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the base structure: The initial step involves the formation of the base structure, which includes the phenyl and diethylaminoethoxy groups.

    Hydrochloride salt formation: The final step involves the conversion of the base compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Chemical Reactions Analysis

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt has several scientific research applications, including:

Comparison with Similar Compounds

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is similar to other Clomiphene impurities and related compounds, such as:

    Deschloro Clomiphene: Lacks the chlorine atom present in Clomiphene.

    cis-Clomiphene Hydrochloride: A stereoisomer of Clomiphene.

    4-Hydroxy-Clomiphene: Contains a hydroxyl group in place of the chlorine atom.

The uniqueness of this compound lies in its specific structure and its role as an impurity marker for Clomiphene .

Properties

IUPAC Name

2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHRUBHFPWFPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747521
Record name 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-70-1
Record name 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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